molecular formula C13H16O7 B11741841 (2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl benzoate

(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl benzoate

Katalognummer: B11741841
Molekulargewicht: 284.26 g/mol
InChI-Schlüssel: UPGIVUDGJZHZTN-DDHJBXDOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl benzoate is a complex organic compound characterized by its multiple hydroxyl groups and a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl benzoate typically involves the protection of hydroxyl groups followed by selective deprotection and esterificationThe reaction conditions often involve the use of protecting groups such as acetals or silyl ethers, and the esterification is typically carried out using benzoic acid or its derivatives in the presence of a catalyst like sulfuric acid or a coupling agent such as DCC (dicyclohexylcarbodiimide) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) are commonly used.

    Reduction: Reagents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted esters, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl benzoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the benzoate ester play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal: Similar in structure but lacks the benzoate ester.

    (2S,3S,4R,5R)-3,4,5,6-tetrahydroxyhexanoic acid: Similar hydroxyl group arrangement but with a carboxylic acid instead of a benzoate ester.

Uniqueness

The presence of the benzoate ester in (2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl benzoate imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets, distinguishing it from other similar compounds .

Eigenschaften

Molekularformel

C13H16O7

Molekulargewicht

284.26 g/mol

IUPAC-Name

[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl] benzoate

InChI

InChI=1S/C13H16O7/c14-6-9(16)11(17)12(18)10(7-15)20-13(19)8-4-2-1-3-5-8/h1-5,7,9-12,14,16-18H,6H2/t9-,10-,11-,12-/m1/s1

InChI-Schlüssel

UPGIVUDGJZHZTN-DDHJBXDOSA-N

Isomerische SMILES

C1=CC=C(C=C1)C(=O)O[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O

Kanonische SMILES

C1=CC=C(C=C1)C(=O)OC(C=O)C(C(C(CO)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.